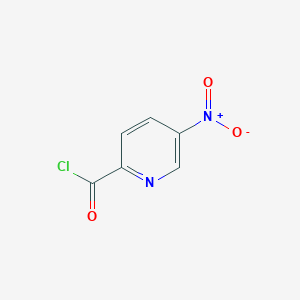![molecular formula C13H11NO3S B1388885 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid CAS No. 905394-58-3](/img/structure/B1388885.png)
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid
Descripción general
Descripción
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C13H11NO3S It is characterized by the presence of a benzoic acid moiety linked to a thienyl group through a carbonyl-amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Thienyl Carbonyl Intermediate: The synthesis begins with the preparation of the thienyl carbonyl intermediate. This can be achieved by reacting 5-methylthiophene-3-carboxylic acid with a suitable reagent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (Et3N) to form the desired amide linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in drug development, particularly in the design of anti-inflammatory and antimicrobial agents. Its structural features may contribute to the development of new therapeutic compounds.
Industry: Used in the production of specialty chemicals and materials. Its properties can be exploited in the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thienyl and benzoic acid moieties may contribute to its binding affinity and specificity for certain biological targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-6-{[(5-phenyl-2-thienyl)carbonyl]amino}benzoic acid
- 3-{[(5-ethyl-3-thienyl)carbonyl]amino}benzoic acid
- 4-{[(5-methyl-2-thienyl)carbonyl]amino}benzoic acid
Uniqueness
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid is unique due to the specific positioning of the thienyl and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Propiedades
IUPAC Name |
3-[(5-methylthiophene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-5-10(7-18-8)12(15)14-11-4-2-3-9(6-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFAWUQLQBVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)







![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)
